4-tert-butyl-N,N-dimethylbenzamide (CAS 15235-32-2): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
4-tert-butyl-N,N-dimethylbenzamide (CAS 15235-32-2): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of 4-tert-butyl-N,N-dimethylbenzamide, a substituted aromatic amide with the CAS number 15235-32-2. This document details its core physicochemical properties, outlines established synthetic and purification protocols, presents key spectroscopic data for characterization, and discusses its potential applications and necessary safety precautions. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound for their laboratory and research endeavors.
Core Chemical Identity and Properties
4-tert-butyl-N,N-dimethylbenzamide is a white to off-white crystalline powder.[1] Its molecular structure is characterized by a benzene ring substituted with a tert-butyl group at the para position and an N,N-dimethylcarboxamide group. This substitution pattern imparts specific steric and electronic properties that influence its reactivity and potential biological activity.
Key Identifiers:
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| Melting Point | 96-98 °C | |
| Boiling Point | 145-147 °C (at 3 mmHg) | |
| Appearance | White to off-white crystalline powder | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis and Purification: A Validated Protocol
The synthesis of 4-tert-butyl-N,N-dimethylbenzamide is reliably achieved through the acylation of dimethylamine with 4-tert-butylbenzoyl chloride. This common laboratory procedure is outlined below.
Synthetic Workflow
Caption: A simplified workflow for the synthesis of 4-tert-butyl-N,N-dimethylbenzamide.
Step-by-Step Experimental Protocol
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Reaction Setup: In a well-ventilated fume hood, dissolve 4-tert-butylbenzoyl chloride in an appropriate anhydrous solvent such as dichloromethane.
-
Amine Addition: Cool the solution in an ice bath and slowly add a solution of dimethylamine. An excess of the amine or the addition of a non-nucleophilic base like triethylamine is recommended to neutralize the hydrochloric acid byproduct.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the mixture with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, followed by a basic solution, and finally with brine.
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Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield the final product.
Spectroscopic Characterization
The identity and purity of the synthesized 4-tert-butyl-N,N-dimethylbenzamide can be confirmed through various spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons (a singlet around 1.3 ppm), the N,N-dimethyl protons (two singlets due to restricted rotation around the amide bond), and the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons, the N-methyl carbons, and the carbons of the tert-butyl group.[4]
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the amide carbonyl stretch is expected in the region of 1630-1680 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
Applications in Research and Development
While specific high-profile applications of 4-tert-butyl-N,N-dimethylbenzamide are not extensively documented in mainstream literature, its structural motifs are of interest in several areas:
-
Chemical Intermediate: It serves as a valuable intermediate in the synthesis of more complex molecules.[5] The tert-butyl group can act as a sterically bulky directing group in aromatic substitution reactions.[6]
-
Scaffold for Drug Discovery: The benzamide scaffold is present in a wide range of biologically active compounds. This molecule could serve as a starting point for the development of novel therapeutic agents.
-
Agrochemical Research: Substituted benzamides have been investigated for their potential as herbicides and pesticides.
Safety and Handling
As with any chemical compound, proper safety protocols must be followed when handling 4-tert-butyl-N,N-dimethylbenzamide.
-
General Handling: Use in a well-ventilated area and avoid breathing dust.[7] Wash hands thoroughly after handling.[7][8][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][10]
-
Health Hazards: May cause skin and serious eye irritation.[8] May be harmful if swallowed.[9]
-
Storage: Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[8][9]
References
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- Fisher Scientific. (2025, December 22).
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- Thermo Fisher Scientific. 4-tert-Butylbenzamide, 98% 10 g | Buy Online | Thermo Scientific Chemicals.
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- MDPI. (2022, November 12).
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- Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.).
- Vulcanchem. 4-amino-N-(tert-butyl)benzamide - 93483-71-7.
- Quora. (2020, May 13).
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- Santa Cruz Biotechnology. 4-(tert-Butyl)benzamide | CAS 56108-12-4 | SCBT.
- NIST WebBook. Benzamide, N,N-dimethyl-.
- PMC. (2024, November 29). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.
- PubChem. N,N-Dimethylbenzamide | C9H11NO | CID 11916.
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